molecular formula C10H11FO2 B13046609 4-(3-Fluoropropyl)benzoic acid

4-(3-Fluoropropyl)benzoic acid

Cat. No.: B13046609
M. Wt: 182.19 g/mol
InChI Key: QUVRNLIVQTUCMI-UHFFFAOYSA-N
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Description

4-(3-Fluoropropyl)benzoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid where a fluoropropyl group is attached to the para position of the benzene ring

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoropropyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(3-Fluoropropyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoropropyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoropropyl group can enhance the compound’s binding affinity and selectivity for its target, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(3-Fluoropropyl)benzoic acid is unique due to the presence of the fluoropropyl group, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for specific applications where such properties are desired .

Biological Activity

4-(3-Fluoropropyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by case studies and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a fluoropropyl group onto the benzoic acid framework. Various methods have been explored, including nucleophilic substitution reactions and fluorination techniques, which allow for the selective incorporation of the fluoropropyl moiety.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated potent cytotoxicity against HepG2 (liver cancer) cells with an IC50 value of 2.26 µM, significantly higher than that of diosgenin (IC50 = 32.63 µM) . This suggests that fluorinated benzoic acids may enhance the selectivity and potency against tumor cells while sparing normal cells.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Selectivity Index
DiosgeninHepG232.63-
Compound 14fHepG22.26>14.4

The mechanism underlying the antitumor effects of fluorinated benzoic acids often involves the induction of apoptosis and cell cycle arrest. For example, studies have shown that these compounds can regulate critical proteins involved in cell cycle progression (e.g., CDK2, CDK4, cyclin D1) and apoptosis pathways (e.g., Bax, Bcl-2) . This dual action not only halts tumor growth but also promotes programmed cell death in cancer cells.

Antioxidant Activity

Fluorinated compounds like this compound are also investigated for their antioxidant properties. The xCT transporter, which is crucial for cystine uptake in tumor cells, is often targeted by these compounds. Inhibition of xCT can lead to increased oxidative stress within cancer cells, further promoting apoptosis .

Case Studies

  • Hepatocellular Carcinoma : A study demonstrated that the introduction of a fluoropropyl group enhances the anticancer activity against hepatocellular carcinoma by modulating redox status and promoting apoptosis via mitochondrial pathways .
  • Breast Cancer : The use of PET imaging with radiolabeled derivatives like [18F]FSPG has shown promise in evaluating xCT activity in breast cancer, suggesting that similar structures could be utilized for both therapeutic and diagnostic purposes .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

4-(3-fluoropropyl)benzoic acid

InChI

InChI=1S/C10H11FO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7H2,(H,12,13)

InChI Key

QUVRNLIVQTUCMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCF)C(=O)O

Origin of Product

United States

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